molecular formula C8H13N3O B11915135 (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Katalognummer: B11915135
Molekulargewicht: 167.21 g/mol
InChI-Schlüssel: BQZJFKSUDKBPMY-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a pyrrolidin-3-yloxy group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the pyrrolidin-3-yloxy group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methyl group or the pyrrolidin-3-yloxy group is oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the pyrazole ring or the attached groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation Products: Oxides or ketones of the methyl or pyrrolidin-3-yloxy groups.

    Reduction Products: Reduced forms of the pyrazole ring or attached groups.

    Substitution Products: Compounds with new functional groups replacing the original groups on the pyrazole ring.

Wissenschaftliche Forschungsanwendungen

(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

    1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole: Lacks the (S)-configuration, which may result in different biological activities.

    1-Methyl-4-(pyrrolidin-2-yloxy)-1H-pyrazole: The position of the pyrrolidin-oxy group is different, affecting its chemical and biological properties.

    1-Methyl-4-(pyrrolidin-3-yloxy)-1H-imidazole: The pyrazole ring is replaced by an imidazole ring, leading to different reactivity and applications.

Uniqueness: (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is unique due to its specific stereochemistry and the presence of the pyrrolidin-3-yloxy group, which imparts distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C8H13N3O

Molekulargewicht

167.21 g/mol

IUPAC-Name

1-methyl-4-[(3S)-pyrrolidin-3-yl]oxypyrazole

InChI

InChI=1S/C8H13N3O/c1-11-6-8(5-10-11)12-7-2-3-9-4-7/h5-7,9H,2-4H2,1H3/t7-/m0/s1

InChI-Schlüssel

BQZJFKSUDKBPMY-ZETCQYMHSA-N

Isomerische SMILES

CN1C=C(C=N1)O[C@H]2CCNC2

Kanonische SMILES

CN1C=C(C=N1)OC2CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.